1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene 1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene
Brand Name: Vulcanchem
CAS No.: 53205-14-4
VCID: VC11482552
InChI:
SMILES:
Molecular Formula: C7H3Br4F
Molecular Weight: 425.7

1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene

CAS No.: 53205-14-4

Cat. No.: VC11482552

Molecular Formula: C7H3Br4F

Molecular Weight: 425.7

Purity: 95

* For research use only. Not for human or veterinary use.

1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene - 53205-14-4

Specification

CAS No. 53205-14-4
Molecular Formula C7H3Br4F
Molecular Weight 425.7

Introduction

Molecular Structure and Characterization

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₇H₃Br₄F
Molecular Weight425.71 g/mol
Halogen Substitution4 Br, 1 F
CAS NumberNot publicly disclosed

Synthesis Methods

Electrophilic Aromatic Substitution

The synthesis of 1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene likely involves sequential halogenation steps. Starting from toluene derivatives, bromination using Br₂ in the presence of Lewis acids like FeBr₃ could introduce bromine atoms. Fluorination at position 4 might employ hydrofluoric acid or fluorinating agents such as Selectfluor®, though specific conditions remain undocumented. Challenges include controlling regioselectivity due to competing directing effects of the methyl and halogen groups.

Physicochemical Properties

Solubility and Stability

Halogenated aromatics like 1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene are typically lipophilic, with low water solubility. Experimental data for this specific compound is scarce, but analogous structures (e.g., 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one) exhibit solubilities of 0.151 mg/mL in aqueous solutions . Stability under ambient conditions is presumed high due to the inert nature of C-Br and C-F bonds, though photodegradation risks warrant further study.

Thermal Properties

The compound’s melting and boiling points are unreported, but its high molecular weight (425.71 g/mol) suggests a solid state at room temperature. Thermogravimetric analysis (TGA) would be required to assess decomposition thresholds.

Biological Activity and Mechanisms

Enzyme Interactions

Preliminary studies indicate that the compound interacts with enzymatic targets, possibly through halogen bonding or hydrophobic interactions. For example, bromine’s polarizability may enhance binding affinity to protein active sites, while the fluorine atom could improve metabolic stability. Comparative studies with less-halogenated analogs are needed to isolate the contribution of each substituent.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s halogen-rich structure makes it a candidate for synthesizing kinase inhibitors or antiviral agents. For instance, bromine substituents are common in drugs targeting DNA replication, such as certain antineoplastic compounds.

Materials Science

In polymer chemistry, halogenated aromatics serve as flame retardants. The tetrabromo-fluoromethyl motif could enhance thermal stability in epoxy resins or polycarbonates, though compatibility with industrial processes remains unexplored.

Future Research Directions

Synthesis Optimization

Developing regioselective bromination protocols is critical. Catalytic systems leveraging transition metals (e.g., Pd or Cu) could improve yield and purity.

Pharmacological Screening

High-throughput screening against cancer cell lines or microbial panels would elucidate therapeutic potential. Computational modeling (e.g., molecular docking) could prioritize targets for experimental validation.

Environmental Impact

Assessing biodegradation pathways and ecotoxicology is essential given the persistence of polyhalogenated compounds. Studies on soil or aquatic microorganisms could inform risk mitigation strategies.

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